molecular formula C23H21N3O3 B11010983 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one

Cat. No.: B11010983
M. Wt: 387.4 g/mol
InChI Key: GZFOQZAYXBCAMC-UHFFFAOYSA-N
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Description

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one is a complex organic compound that features both indole and pyridazine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the pyridazine ring further enhances its potential for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The pyridazine ring can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one has diverse applications in scientific research:

Mechanism of Action

The biological activity of this compound is primarily due to its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar compounds include other indole derivatives like indole-3-acetic acid and 5-methoxytryptamine . Compared to these, 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one has a unique combination of indole and pyridazine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C23H21N3O3/c1-15-23(18-13-17(29-3)9-11-20(18)25(15)2)21(27)14-26-22(28)12-10-19(24-26)16-7-5-4-6-8-16/h4-13H,14H2,1-3H3

InChI Key

GZFOQZAYXBCAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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